4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
CAS No.: 1219972-13-0
Cat. No.: VC3056708
Molecular Formula: C16H25Cl2NO
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219972-13-0 |
|---|---|
| Molecular Formula | C16H25Cl2NO |
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | 4-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C16H24ClNO.ClH/c1-16(2,3)13-4-5-15(14(17)10-13)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H |
| Standard InChI Key | MSEQGGNLTFKRLU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Information
4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is identified by the CAS number 1219972-13-0 . This compound belongs to the family of substituted piperidines with the following characteristics:
-
Molecular Formula: C16H25Cl2NO
-
Chemical Structure: Features a piperidine ring with a phenoxy-methyl substituent at position 4, where the phenoxy group contains a tert-butyl group at position 4 and a chlorine atom at position 2
-
Salt Form: Hydrochloride salt, which generally enhances water solubility compared to the free base
Structural Characteristics and Comparison
The structural arrangement of 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is distinctive, particularly in the positioning of the substituents on the phenoxy ring. Table 1 provides a comparative analysis with structurally similar compounds.
Table 1: Comparison of 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride with Structurally Similar Compounds
The positional isomerism observed in these compounds is significant as it can substantially impact their physicochemical properties and biological activities. The specific arrangement of the tert-butyl and chloro substituents on the phenoxy ring affects the electron distribution, lipophilicity, and steric properties of the molecule, potentially influencing its interactions with biological targets.
Physicochemical Properties
Based on its structure, 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride is expected to possess the following physicochemical properties:
-
Solubility: Likely moderately water-soluble due to the hydrochloride salt formation, with good solubility in polar organic solvents
-
Lipophilicity: Moderate to high, contributed by the tert-butyl group and chlorinated aromatic ring
-
Stability: Expected to be stable under standard laboratory conditions
-
Crystallinity: Likely to form crystalline solid as the hydrochloride salt
Synthesis and Preparation
Synthetic Considerations
The synthesis of piperidine derivatives with phenoxy substituents typically involves several key steps, as observed in similar compounds:
-
Protection of Piperidine Nitrogen: Often achieved using Boc (tert-butyloxycarbonyl) protection to prevent side reactions during subsequent steps
-
Etherification Reaction: Formation of the ether linkage between the phenol and the piperidine derivative, frequently conducted using basic conditions (Cs2CO3, K2CO3) in polar aprotic solvents like DMF
-
Deprotection: Removal of protecting groups, typically using acidic conditions for Boc deprotection
-
Salt Formation: Conversion to the hydrochloride salt using HCl in an appropriate solvent system
For compounds involving piperidine derivatives, reactions often require inert atmosphere conditions and careful temperature control to optimize yields and minimize side reactions .
Biological Activity and Applications
Structure-Activity Relationships
The specific positioning of substituents in 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride likely influences its biological activity profile:
-
Piperidine Ring: Provides a basic nitrogen center that can interact with acidic residues in biological targets and influences the compound's basicity and distribution in biological systems
-
Phenoxy Linkage: Offers conformational flexibility and specific spatial arrangement of the aromatic portion relative to the piperidine ring
-
Tert-butyl Group at Position 4: Contributes hydrophobicity and steric bulk, potentially enhancing membrane permeability and providing specific hydrophobic interactions with binding pockets
-
Chlorine at Position 2: Adds electronic effects, potential for halogen bonding, and increased lipophilicity
-
Hydrochloride Salt Form: Improves water solubility while maintaining lipophilicity of the core structure, potentially enhancing bioavailability
Research Applications
Medicinal Chemistry Applications
4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride represents a valuable scaffold for medicinal chemistry research, with potential applications including:
-
Drug Discovery Programs: As a potential lead compound or intermediate in the development of new therapeutic agents, particularly those targeting conditions where piperidine-based drugs have shown efficacy
-
Structure-Activity Relationship Studies: For investigating how positional isomerism affects biological activity in phenoxy-piperidine derivatives
-
Pharmacophore Development: Contributing to the understanding of essential structural features required for specific biological activities
Analytical Standards and Reference Materials
The compound may serve as an analytical standard for:
-
Chromatographic Analysis: Reference standard for HPLC, GC-MS, or LC-MS methods developed for the analysis of related compounds
-
Spectroscopic Characterization: Reference material for NMR, IR, and mass spectral libraries
-
Quality Control: Standard for pharmaceutical development and manufacturing processes involving related compounds
Current Research Status and Future Directions
Current Research Landscape
-
Piperidine Derivatives as Histamine Receptor Ligands: Recent research has explored 4-oxypiperidine ethers as histamine H3 receptor antagonists/inverse agonists, suggesting potential applications in neurological disorders
-
Antimicrobial Development: Related compounds have been investigated for their antimicrobial properties, highlighting potential applications in infectious disease research
-
Anti-inflammatory Agents: The modulation of inflammatory pathways by structurally similar compounds suggests potential applications in inflammatory conditions
Future Research Opportunities
Several promising directions for future research on 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride can be identified:
-
Comprehensive Characterization: Detailed physicochemical profiling including solubility, stability, and spectroscopic analysis
-
Comparative Biological Screening: Side-by-side testing with positional isomers to establish structure-activity relationships
-
Receptor Binding Studies: Investigation of specific interactions with potential biological targets, particularly histamine receptors and other G-protein coupled receptors
-
Optimization of Synthetic Routes: Development of efficient and scalable synthetic methods for the preparation of high-purity material
-
Derivatization Studies: Exploration of structural modifications to enhance specific biological activities or pharmacokinetic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume